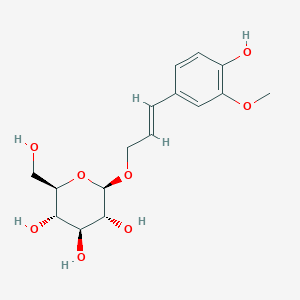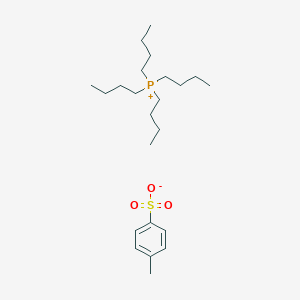
Tetrabutylphosphonium p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of tetrabutylphosphonium p-toluenesulfonate involves neutralization reactions that result in its formation. This process highlights its potential for various applications, including its use as a thermo-recyclable osmotic agent for seawater desalination, demonstrating its versatility and utility in environmental and chemical engineering applications (Zeweldi et al., 2021).
Molecular Structure Analysis
Research on related compounds, such as poly(tetrabutylphosphonium 4-styrenesulfonate), provides insights into the molecular structure of tetrabutylphosphonium p-toluenesulfonate. These studies reveal complex behaviors, such as tunable lower critical solution temperatures and high stabilizing power for carbon nanostructures, which are crucial for understanding the interactions and stability of tetrabutylphosphonium p-toluenesulfonate at the molecular level (Men et al., 2012).
Chemical Reactions and Properties
Tetrabutylphosphonium p-toluenesulfonate is involved in various chemical reactions, showcasing its broad application spectrum. Its ability to create sufficient osmotic pressure and its phase separation from water above its cloud point temperature highlight its chemical properties and potential for reuse in processes like forward osmosis and membrane distillation (Zeweldi et al., 2021).
Physical Properties Analysis
The compound's physical properties, such as its lower critical solution temperature (LCST) behavior, are essential for its application in environmental technologies. The LCST behavior is reversible, making tetrabutylphosphonium p-toluenesulfonate an effective and safe thermo-recyclable osmotic agent (Zeweldi et al., 2021).
Chemical Properties Analysis
The chemical properties of tetrabutylphosphonium p-toluenesulfonate, such as its osmotic pressure generation and phase separation capabilities, are crucial for its use in forward osmosis and membrane distillation for seawater desalination. These properties also contribute to its non-toxic level, making it safe for environmental applications (Zeweldi et al., 2021).
Scientific Research Applications
Deep-Eutectic Solvents for Metal Oxides Solubilization : Tetrabutylphosphonium chloride, closely related to Tetrabutylphosphonium p-toluenesulfonate, has been tested in combination with p-toluenesulfonic acid monohydrate for deep-eutectic solvent (DES) formation, useful in solubilizing metal oxides (Rodriguez, Machiels, & Binnemans, 2019).
Forward Osmosis and Membrane Distillation for Seawater Desalination : Tetrabutylphosphonium p-toluenesulfonate has been assessed as a reusable draw solution for forward osmosis, demonstrating effectiveness in seawater desalination and non-toxicity at certain concentrations (Zeweldi et al., 2021).
Poly(ionic liquid) Stabilizer for Graphene : Poly(tetrabutylphosphonium 4-styrenesulfonate), a derivative, has shown high stabilizing power for carbon nanostructures like graphene and is responsive to environmental conditions (Men, Li, Antonietti, & Yuan, 2012).
Catalyst for Hydrolysis and Synthesis Processes : Its use as a catalyst has been explored in various chemical reactions, such as the hydrolysis of tetrahydropyranyl ethers (Li & Ganesan, 1998) and in synthesizing highly substituted imidazoles (Shaterian, Ranjbar, & Azizi, 2011).
Analytical Chemistry : Tetrabutylphosphonium p-toluenesulfonate has been involved in analytical chemistry, such as in the determination of alkyl p-toluenesulfonates impurities in pharmaceuticals (Zacharis & Vastardi, 2018).
Phase Transition Behavior Studies : It's utilized in studying phase transition behaviors of polymeric materials in water, providing insights into temperature-sensitive materials (Kohno & Ohno, 2012).
Electrochemical Studies : Research on electrochemical reductions in non-aqueous solvents has included tetrabutylphosphonium p-toluenesulfonate, particularly focusing on the reduction of alkali metal ions (Fujinaga & Sakamoto, 1976).
Liquid-liquid Extraction of Lithium : Its effectiveness in the extraction of lithium from aqueous solutions has been studied, showing higher efficiency than some other molecular extractants (Shi et al., 2017).
Safety And Hazards
Tetrabutylphosphonium p-toluenesulfonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-methylbenzenesulfonate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYJOCBDWDVDOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584999 | |
| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium p-toluenesulfonate | |
CAS RN |
116237-97-9 | |
| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
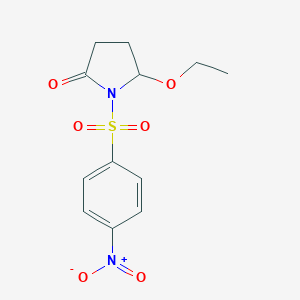

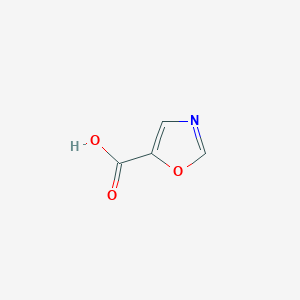


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

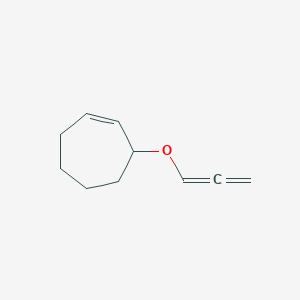
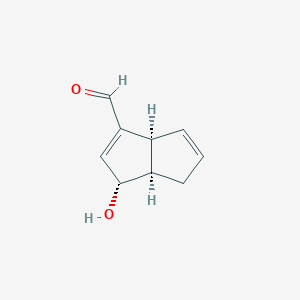
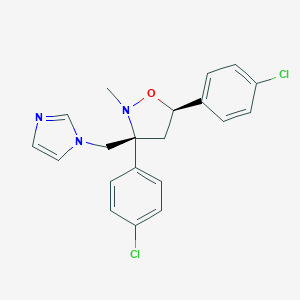
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
